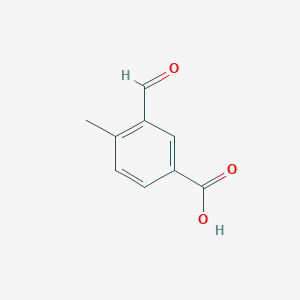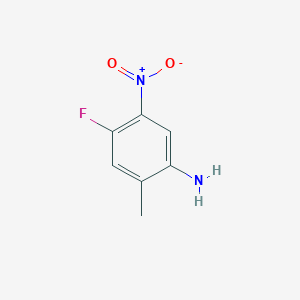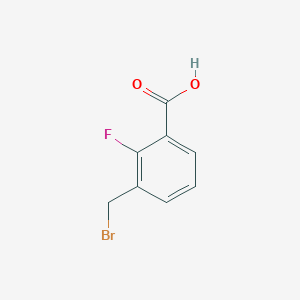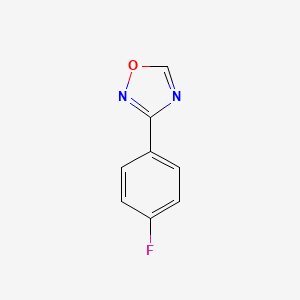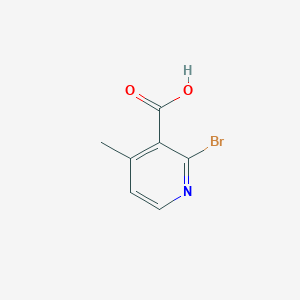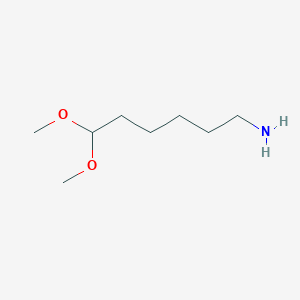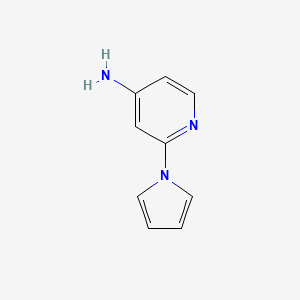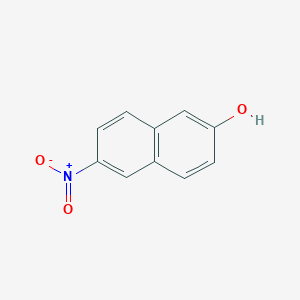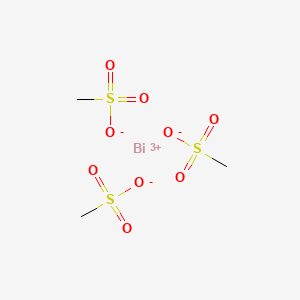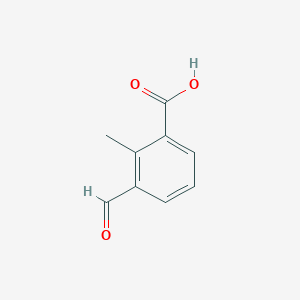
3-Formyl-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-methylbenzoic acid: is an organic compound with the molecular formula C9H8O3. It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) at the third position and a methyl group (-CH3) at the second position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The formyl group (CHO) in the compound can participate in various chemical reactions, potentially leading to changes in its targets.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Formyl-2-methylbenzoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy and action could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Biochemical Analysis
Biochemical Properties
3-Formyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of aromatic compound metabolism. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions involving the formyl group. Additionally, it can participate in nucleophilic substitution reactions at the benzylic position, which are catalyzed by enzymes like cytochrome P450 . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors, thereby affecting gene expression. The compound can also impact cellular metabolism by altering the flux of metabolites through specific pathways. For instance, it may inhibit or activate certain enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and van der Waals interactions with enzyme active sites, leading to enzyme inhibition or activation. The compound’s formyl group is particularly reactive, allowing it to participate in nucleophilic addition reactions with amino acid residues in proteins. These interactions can result in conformational changes in the proteins, thereby modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo oxidation or hydrolysis, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activity. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s adverse effects become significant. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to aromatic compound degradation. It interacts with enzymes such as cytochrome P450 and oxidoreductases, which facilitate its conversion to other metabolites. These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites in specific pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can influence energy production and metabolic activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. These localization signals are crucial for the compound’s activity, as they ensure that it reaches the appropriate cellular sites to interact with its target biomolecules. Additionally, the compound’s localization can be influenced by its interactions with other cellular components, such as cytoskeletal elements and organelle membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 2-methylbenzoic acid using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Carboxy-2-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
3-Formyl-2-methylbenzoic acid can be compared with other similar compounds, such as:
3-Formylbenzoic acid: Lacks the methyl group at the second position, resulting in different reactivity and properties.
2-Formylbenzoic acid: The formyl group is at the second position, leading to distinct chemical behavior.
4-Formylbenzoic acid: The formyl group is at the fourth position, affecting its reactivity and applications.
Uniqueness: : The presence of both a formyl and a methyl group on the benzene ring of this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
3-formyl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORFKTJRGRVGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

